Cas no 1437312-21-4 (4-(chloromethyl)-3-phenyl-1H-pyrazole)

4-(Chloromethyl)-3-phenyl-1H-pyrazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and a phenyl-substituted pyrazole core. Its structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules and functionalized pyrazole derivatives. The chloromethyl group allows for further derivatization through nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functional groups. The phenyl substituent enhances stability and influences electronic properties, making it useful in medicinal chemistry and materials science. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications.
4-(chloromethyl)-3-phenyl-1H-pyrazole structure
1437312-21-4 structure
Product name:4-(chloromethyl)-3-phenyl-1H-pyrazole
CAS No:1437312-21-4
MF:C10H9ClN2
Molecular Weight:192.644860982895
CID:5576399
PubChem ID:71668868

4-(chloromethyl)-3-phenyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole, 4-(chloromethyl)-3-phenyl-
    • 4-(Chloromethyl)-3-phenyl-1H-pyrazole
    • 4-(chloromethyl)-3-phenyl-1H-pyrazole
    • インチ: 1S/C10H9ClN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)
    • InChIKey: XRGXQRUBBRVCGS-UHFFFAOYSA-N
    • SMILES: N1C=C(CCl)C(C2=CC=CC=C2)=N1

じっけんとくせい

  • 密度みつど: 1.251±0.06 g/cm3(Predicted)
  • Boiling Point: 412.1±33.0 °C(Predicted)
  • 酸度系数(pKa): 13.02±0.50(Predicted)

4-(chloromethyl)-3-phenyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-3655-2.5g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4 95%+
2.5g
$540.0 2023-09-06
Life Chemicals
F2198-3655-0.5g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4 95%+
0.5g
$256.0 2023-09-06
Life Chemicals
F2198-3655-1g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4 95%+
1g
$270.0 2023-09-06
Enamine
EN300-1869268-5.0g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
5.0g
$3147.0 2023-07-10
Enamine
EN300-1869268-0.05g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
0.05g
$468.0 2023-09-18
Enamine
EN300-1869268-5g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
5g
$1614.0 2023-09-18
Enamine
EN300-1869268-0.5g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
0.5g
$535.0 2023-09-18
Enamine
EN300-1869268-10.0g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
10.0g
$4667.0 2023-07-10
Life Chemicals
F2198-3655-10g
4-(chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4 95%+
10g
$1134.0 2023-09-06
TRC
C244916-500mg
4-(Chloromethyl)-3-phenyl-1H-pyrazole
1437312-21-4
500mg
$ 250.00 2022-04-01

4-(chloromethyl)-3-phenyl-1H-pyrazole 関連文献

4-(chloromethyl)-3-phenyl-1H-pyrazoleに関する追加情報

4-(Chloromethyl)-3-Phenyl-1H-Pyrazole: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

4-(Chloromethyl)-3-phenyl-1H-pyrazole (CAS No. 1437312-21-4) is a versatile compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis due to its unique structural properties and reactivity. This compound, characterized by its chloromethyl and phenyl substituents on a pyrazole ring, offers a wide range of applications in the development of novel drugs, agrochemicals, and materials.

The pyrazole ring is a well-known heterocyclic structure that is widely used in medicinal chemistry due to its ability to modulate various biological targets. The presence of the chloromethyl group on the pyrazole ring provides a reactive site for further functionalization, making 4-(chloromethyl)-3-phenyl-1H-pyrazole an ideal intermediate for the synthesis of more complex molecules. This compound can undergo various reactions such as nucleophilic substitution, coupling reactions, and cyclizations, which are crucial steps in the synthesis of bioactive compounds.

Recent studies have highlighted the potential of 4-(chloromethyl)-3-phenyl-1H-pyrazole in the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers synthesized a series of pyrazole derivatives by substituting the chloromethyl group with various functional groups and evaluated their biological activities. The results showed that several derivatives displayed significant inhibition of inflammatory cytokines and cancer cell proliferation, suggesting their potential as lead compounds for drug discovery.

In addition to its medicinal applications, 4-(chloromethyl)-3-phenyl-1H-pyrazole has also been explored in the field of agrochemicals. A recent study published in the Pest Management Science journal reported that this compound can be used as an intermediate in the synthesis of novel herbicides and insecticides. The researchers synthesized several pyrazole derivatives with different substituents on the chloromethyl group and tested their efficacy against various plant pests. The results indicated that some derivatives showed excellent herbicidal and insecticidal activities, making them promising candidates for further development.

The synthetic versatility of 4-(chloromethyl)-3-phenyl-1H-pyrazole is further enhanced by its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrazole ring, thereby expanding its utility in organic synthesis. For example, a study published in the Tetrahedron Letters journal described a highly efficient method for synthesizing substituted pyrazoles using palladium-catalyzed coupling reactions with 4-(chloromethyl)-3-phenyl-1H-pyrazole. The method provided excellent yields and selectivity, making it a valuable tool for synthetic chemists.

The physical and chemical properties of 4-(chloromethyl)-3-phenyl-1H-pyrazole have been extensively characterized. It is a solid at room temperature with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF), which facilitates its use in various synthetic protocols. Its stability under different reaction conditions has also been studied, ensuring its reliability as an intermediate in multi-step syntheses.

In conclusion, 4-(chloromethyl)-3-phenyl-1H-pyrazole (CAS No. 1437312-21-4) is a highly valuable compound with diverse applications in pharmaceutical and chemical research. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.

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